molecular formula C10H13BrN2 B8755205 5-Bromo-2-methyl-1,2,3,4-tetrahydroisoquinolin-8-amine

5-Bromo-2-methyl-1,2,3,4-tetrahydroisoquinolin-8-amine

Cat. No. B8755205
M. Wt: 241.13 g/mol
InChI Key: GUDCJDUXUKXRBR-UHFFFAOYSA-N
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Patent
US07718641B2

Procedure details

To a solution of N-methyl-5-bromo-8-nitro-1,2,3,4-tetrahydroisoquinoline (III, 4.7 gm, 17.3 mmol) in ethanol (50 ml), Raney Nickel (solution in water, 1.5 g) was added. The reaction mixture was stirred at room temperature overnight under H2. The mixture was filtered through celite and solvent was removed under vacuum to give IV.
Quantity
4.7 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
1.5 g
Type
catalyst
Reaction Step One
Name

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:11]=[CH:10][C:9]([N+:12]([O-])=O)=[C:8]2[C:3]=1[CH2:4][CH2:5][N:6]([CH3:15])[CH2:7]2>C(O)C.[Ni]>[Br:1][C:2]1[CH:11]=[CH:10][C:9]([NH2:12])=[C:8]2[C:3]=1[CH2:4][CH2:5][N:6]([CH3:15])[CH2:7]2

Inputs

Step One
Name
Quantity
4.7 g
Type
reactant
Smiles
BrC1=C2CCN(CC2=C(C=C1)[N+](=O)[O-])C
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
1.5 g
Type
catalyst
Smiles
[Ni]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature overnight under H2
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was filtered through celite and solvent
CUSTOM
Type
CUSTOM
Details
was removed under vacuum

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
BrC1=C2CCN(CC2=C(C=C1)N)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.